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molecular formula FeH4NO4S+ B8716397 ammonium iron (II) sulfate

ammonium iron (II) sulfate

Cat. No. B8716397
M. Wt: 169.95 g/mol
InChI Key: GLVPUAWFPNGKHO-UHFFFAOYSA-M
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Patent
US07491718B2

Procedure details

A mixture of Example 125A (5.1 g, 20.7 mmol) in concentrated ammonium hydroxide (102 mL) was treated with a solution of ammonium iron (II) sulfate (49 g, 125.1 mmol) in water (102 mL) over 5 minutes, heated to reflux for 2 minutes, cooled to room temperature, filtered through diatomaceous earth (Celite®), acidified to pH 1 with concentrated HCl, and extracted with ethyl acetate. The organic layer was dried (Na2SO4), filtered, and concentrated to provide the desired product. MS (ESI(−)) m/e 214, 216 (M−H)−, 1H NMR (300 MHz, DMSO-d6) δ 7.59 (d, 1H), 6.97 (d, 1H), 6.63 (dd, 1H), 3.32 (br s, 3H).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
102 mL
Type
solvent
Reaction Step One
Name
Quantity
102 mL
Type
solvent
Reaction Step One
Quantity
49 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([N+:11]([O-])=O)[CH:3]=1>[OH-].[NH4+].O.S([O-])([O-])(=O)=O.[Fe+2].[NH4+]>[NH2:11][C:4]1[CH:3]=[C:2]([Br:1])[CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)O)C=C1)[N+](=O)[O-]
Name
Quantity
102 mL
Type
solvent
Smiles
[OH-].[NH4+]
Name
Quantity
102 mL
Type
solvent
Smiles
O
Name
Quantity
49 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Fe+2].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 minutes
Duration
2 min
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth (Celite®)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)O)C=CC(=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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